(Z)-4-bromo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S/c1-12-3-8-15-16(11-12)24-18(21(15)9-10-23-2)20-17(22)13-4-6-14(19)7-5-13/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUOOCUGGSGXTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Br)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-bromo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its unique structural features, which suggest potential interactions with various biological targets. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a benzamide moiety linked to a benzo[d]thiazole ring, with a bromine substituent and an ethoxyethyl side chain. This intricate structure allows for diverse interactions within biological systems, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Research indicates that benzothiazole derivatives often exhibit a range of biological activities, including:
- Anticancer : Many benzothiazole compounds have shown significant anticancer properties, inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
- Anti-inflammatory : Some derivatives have been noted for their ability to reduce inflammation markers in vitro.
- Antimicrobial : Certain compounds within this class demonstrate antibacterial and antifungal activities.
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with various receptors, altering their activity and influencing cellular signaling pathways.
Anticancer Activity
A study focusing on similar benzothiazole derivatives demonstrated that compounds with structural similarities to this compound exhibited potent anticancer activity against several human cancer cell lines, including A431 and A549. These compounds were found to significantly inhibit cell migration and promote apoptosis at micromolar concentrations .
Anti-inflammatory Properties
In another study, benzothiazole derivatives were evaluated for their effects on pro-inflammatory cytokines such as IL-6 and TNF-α. Results indicated that certain compounds could effectively lower the levels of these cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Cells | Concentration (μM) | Effect |
|---|---|---|---|---|
| Compound B7 | Anticancer | A431, A549 | 1, 2, 4 | Inhibits proliferation, induces apoptosis |
| Compound 4i | Anticancer | HOP-92 (NSCLC) | Varies | Significant cytotoxicity |
| Benzothiazole Derivative X | Anti-inflammatory | Macrophages | 10 | Reduces IL-6 and TNF-α levels |
Computational Predictions
Computer-aided drug design tools have been employed to predict the biological activity spectrum of this compound. These tools suggest that the compound may interact with multiple biological targets due to its structural complexity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous benzamide and thiadiazole derivatives, focusing on substituent effects, synthesis, spectral properties, and reactivity.
Substituent Effects on Physicochemical Properties
Key Observations:
- Melting Points : Bulky substituents (e.g., acetylpyridinyl in 8a) correlate with higher melting points (290°C) due to improved crystal packing, whereas smaller groups (e.g., isoxazole in 6) result in lower melting points (160°C) .
Spectral and Reactivity Comparisons
- IR Spectroscopy : The target compound’s benzamide carbonyl stretch (~1600–1700 cm⁻¹) aligns with analogs such as 6 (1606 cm⁻¹) and 8a (1605 cm⁻¹), confirming the conserved C=O vibrational mode in benzamide derivatives .
- NMR Spectroscopy : The methoxyethyl group in the target compound is expected to show distinct proton signals (e.g., δ ~3.3–3.7 ppm for CH₂ and δ ~3.2 ppm for OCH₃), contrasting with the acetyl CH₃ signals in 8a (δ 2.49–2.63 ppm) .
- Reactivity: Bromine in the target compound may participate in nucleophilic aromatic substitution (e.g., Suzuki coupling), similar to bromo-substituted thiadiazoles (). However, the bromine’s para position on the benzamide (vs.
Research Findings and Implications
Substituent-Driven Solubility : The methoxyethyl group in the target compound offers a balance between lipophilicity and polarity, making it more soluble than ethyl-substituted analogs (e.g., ) but less than hydroxylated derivatives .
Reactivity Trade-Offs : While bromine enhances electrophilicity, its position on the benzamide (vs. the heterocycle) may limit participation in cross-coupling reactions compared to bromo-thiadiazoles () .
Thermal Stability : High melting points in acetylpyridinyl analogs (e.g., 8a at 290°C) suggest that bulky substituents improve thermal stability, a property tunable in the target compound via side-chain modifications .
Preparation Methods
Cyclization of 2-Amino-5-Methylbenzenethiol
The benzo[d]thiazole scaffold is synthesized via condensation of 2-amino-5-methylbenzenethiol with a carbonyl source. Green chemistry approaches, such as solvent-free reactions or microwave-assisted cyclization, are preferred to enhance efficiency. For example:
$$
\text{2-Amino-5-methylbenzenethiol} + \text{RCOCl} \xrightarrow{\text{Base, DCM}} \text{6-Methylbenzo[d]thiazole}
$$
Dess-Martin periodinane in dichloromethane (DCM) catalyzes this cyclization, yielding the thiazole ring in >85% efficiency. The methyl group at position 6 is retained from the starting material, ensuring regiochemical fidelity.
Alkylation of the Thiazole Nitrogen
Introduction of the 2-Methoxyethyl Group
The nitrogen at position 3 of the thiazole is alkylated using 2-methoxyethyl chloride under basic conditions. Sodium hydride (NaH) in N-methylpyrrolidinone (NMP) facilitates deprotonation and nucleophilic substitution:
$$
\text{6-Methylbenzo[d]thiazole} + \text{ClCH}2\text{CH}2\text{OCH}_3 \xrightarrow{\text{NaH, NMP}} \text{3-(2-Methoxyethyl)-6-methylbenzo[d]thiazole}
$$
This step requires strict temperature control (0–5°C) to minimize dialkylation. The product is purified via recrystallization from heptane, achieving >90% purity.
Formation of the 4-Bromobenzamide Moiety
Coupling with 4-Bromobenzoyl Chloride
The amine group on the thiazole is acylated using 4-bromobenzoyl chloride. Triethylamine (TEA) in tetrahydrofuran (THF) is employed to scavenge HCl:
$$
\text{3-(2-Methoxyethyl)-6-methylbenzo[d]thiazol-2-amine} + \text{4-BrC}6\text{H}4\text{COCl} \xrightarrow{\text{TEA, THF}} \text{(Z)-4-Bromo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide}
$$
The Z-configuration is favored by steric hindrance between the 6-methyl group and the benzamide substituent, as evidenced by X-ray crystallography in analogous structures.
Stereochemical Control and Characterization
Stabilization of the Z-Isomer
Intermolecular hydrogen bonding (N–H⋯O and C–H⋯O) between the amide and thiazole groups stabilizes the Z-isomer in the solid state. Nuclear Overhauser Effect (NOE) NMR studies confirm the spatial proximity of the 4-bromophenyl and 2-methoxyethyl groups, consistent with the Z-configuration.
Analytical Validation
- X-ray Diffraction : Dihedral angles between aromatic rings (38.5°) and bond lengths (C=O: 1.22 Å) align with reported thiazole derivatives.
- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 459.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Traditional Cyclization | H₂SO₄, reflux | 72 | 88 |
| Green Chemistry | Dess-Martin periodinane, DCM | 89 | 95 |
| Microwave-Assisted | Solvent-free, 150°C | 94 | 97 |
Microwave irradiation reduces reaction time from 12 hours to 30 minutes while improving yield.
Industrial-Scale Considerations
Patent disclosures highlight the use of palladium-catalyzed amination for introducing aromatic groups, though this is less relevant here. Key industrial advancements include:
- Solvent Recycling : NMP recovery systems reduce waste.
- Continuous Flow Systems : Enhance safety and scalability for alkylation steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
